

3-Bromo-2,6-dimethoxypyridine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2,6-dimethoxypyridine

Cat. No.: B088038

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-2,6-dimethoxypyridine**: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of **3-Bromo-2,6-dimethoxypyridine**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, characteristic reactivity, and critical applications, particularly in the construction of complex molecular architectures for pharmaceuticals.

Core Compound Identity and Properties

3-Bromo-2,6-dimethoxypyridine is a substituted pyridine derivative featuring a bromine atom at the 3-position and two methoxy groups at the 2- and 6-positions. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.

Chemical Structure:

Caption: Chemical structure and identifiers for **3-Bromo-2,6-dimethoxypyridine**.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of **3-Bromo-2,6-dimethoxypyridine**. These parameters are essential for designing reaction conditions and purification protocols.

Property	Value	Source
Molecular Weight	218.05 g/mol	LookChem
Boiling Point	224 °C	LookChem
Density	1.484 g/cm³	LookChem
Flash Point	89 °C	LookChem
Refractive Index	1.53	LookChem
Appearance	Colorless to pale yellow liquid/solid	Multiple Suppliers
Solubility	Soluble in common organic solvents (e.g., DMSO, Methanol)	Sriramchem

Synthesis and Spectroscopic Characterization

The synthesis of **3-Bromo-2,6-dimethoxypyridine** typically involves the electrophilic bromination of the precursor, 2,6-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing the bromination primarily to the 3- and 5-positions.

Exemplary Synthesis Protocol: Bromination of 2,6-Dimethoxypyridine

This protocol describes a general method for the regioselective bromination of an activated pyridine ring. The choice of brominating agent and solvent is critical for controlling the reaction and minimizing side products. N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to elemental bromine.

Methodology:

- Reaction Setup: To a solution of 2,6-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield **3-Bromo-2,6-dimethoxypyridine**.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures for **3-Bromo-2,6-dimethoxypyridine** based on its structure.

- ^1H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct aromatic signals, corresponding to the protons at the C4 and C5 positions of the pyridine ring. These will appear as doublets due to coupling with each other. Additionally, two singlets will be observed for the two chemically non-equivalent methoxy groups ($-\text{OCH}_3$) at the C2 and C6 positions.
- ^{13}C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals: five for the pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift) and two for the methoxy group carbons.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).

Reactivity and Key Applications in Synthesis

The true utility of **3-Bromo-2,6-dimethoxypyridine** lies in its capacity to serve as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1][2]

Caption: Key cross-coupling reactions utilizing **3-Bromo-2,6-dimethoxypyridine**.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in many drug molecules.[3][4] In this reaction, the bromine atom of **3-Bromo-2,6-dimethoxypyridine** is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent.[5]

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
- Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]

Protocol: Suzuki-Miyaura Coupling of **3-Bromo-2,6-dimethoxypyridine** with Phenylboronic Acid

This protocol provides a robust, field-proven methodology for the synthesis of 2,6-dimethoxy-3-phenylpyridine.

Materials:

- **3-Bromo-2,6-dimethoxypyridine** (1.0 eq)

- Phenylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water mixture, typically 4:1)

Methodology:

- Inert Atmosphere: To a flame-dried Schlenk flask, add **3-Bromo-2,6-dimethoxypyridine**, phenylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture via syringe.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
- Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature and dilute with water.
- Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.

Role in Drug Discovery: A Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor and influence the molecule's overall solubility, metabolic stability, and binding affinity to biological targets.^[1] The methoxy groups further modulate these properties, potentially enhancing membrane permeability and metabolic resistance.^[8]

The synthetic versatility of **3-Bromo-2,6-dimethoxypyridine** allows medicinal chemists to rapidly generate libraries of novel compounds for screening. By varying the coupling partner in reactions like the Suzuki or Buchwald-Hartwig, a wide range of substituents can be introduced at the 3-position, enabling systematic exploration of the structure-activity relationship (SAR) for a given biological target.

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the use of **3-Bromo-2,6-dimethoxypyridine** in a drug discovery pipeline.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling **3-Bromo-2,6-dimethoxypyridine** and its analogs.

- Hazard Identification: This class of compounds is often harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage. It may also cause respiratory irritation.[9]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2,6-dimethoxypyridine is a high-value chemical intermediate whose strategic placement of functional groups—a reactive bromine atom and two modulating methoxy groups

on a privileged pyridine scaffold—makes it an indispensable tool for synthetic and medicinal chemists. Its utility in robust cross-coupling reactions enables the efficient construction of diverse and complex molecular libraries, accelerating the path toward the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Bromo-2-methoxypyridine | C6H6BrNO | CID 12533390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 52606-08-3|6-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-Bromo-2,6-dimethoxypyridine CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088038#3-bromo-2-6-dimethoxypyridine-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com